molecular formula C36H35N2Na3O13S3 B12772555 Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate CAS No. 83027-38-7

Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate

Cat. No.: B12772555
CAS No.: 83027-38-7
M. Wt: 868.8 g/mol
InChI Key: GWRVNGCWBZYRAZ-UHFFFAOYSA-K
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Description

Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate is a complex organic compound that belongs to the class of anthraquinone derivatives These compounds are known for their vibrant colors and are often used as dyes and pigments in various industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate typically involves multiple steps, including the sulfonation of anthraquinone derivatives and subsequent coupling reactions with aromatic amines. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate has several scientific research applications, including:

    Chemistry: Used as a dye or pigment in various chemical processes.

    Biology: Employed as a staining agent in biological assays to visualize cellular components.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism by which Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate include other anthraquinone derivatives, such as:

    Alizarin: A well-known anthraquinone dye used historically for dyeing textiles.

    Quinizarin: Another anthraquinone derivative with applications in dyeing and as a chemical intermediate.

Uniqueness

What sets this compound apart is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly suitable for certain applications, such as high-performance dyes and specialized staining agents in scientific research.

Properties

CAS No.

83027-38-7

Molecular Formula

C36H35N2Na3O13S3

Molecular Weight

868.8 g/mol

IUPAC Name

trisodium;5,8-bis(2,6-diethyl-4-methyl-3-sulfonatoanilino)-1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C36H38N2O13S3.3Na/c1-7-18-13-16(5)35(53(46,47)48)20(9-3)30(18)37-22-11-12-23(38-31-19(8-2)14-17(6)36(21(31)10-4)54(49,50)51)27-26(22)33(41)28-24(39)15-25(52(43,44)45)32(40)29(28)34(27)42;;;/h11-15,37-40H,7-10H2,1-6H3,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3

InChI Key

GWRVNGCWBZYRAZ-UHFFFAOYSA-K

Canonical SMILES

CCC1=C(C(=C(C(=C1)C)S(=O)(=O)[O-])CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C(=C4CC)S(=O)(=O)[O-])C)CC)C(=O)C5=C(C3=O)C(=CC(=C5O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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